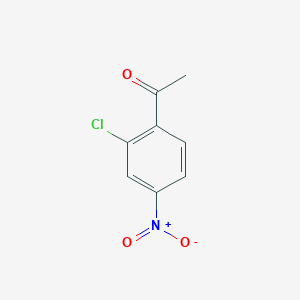
2,3,4,5-Tetrahydro-8-hydroxy-4-oxo-1H-3-benzazepine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrahydro-8-hydroxy-4-oxo-1H-3-benzazepine-2-carboxylic acid is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-8-hydroxy-4-oxo-1H-3-benzazepine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be adapted to create the benzazepine core by reacting cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrahydro-8-hydroxy-4-oxo-1H-3-benzazepine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce different benzazepine analogs .
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrahydro-8-hydroxy-4-oxo-1H-3-benzazepine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrahydro-8-hydroxy-4-oxo-1H-3-benzazepine-2-carboxylic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzazepine derivatives and related heterocyclic compounds such as quinolines and indoles. These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development .
Propiedades
Número CAS |
17639-47-3 |
|---|---|
Fórmula molecular |
C11H11NO4 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
8-hydroxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-8-2-1-6-5-10(14)12-9(11(15)16)4-7(6)3-8/h1-3,9,13H,4-5H2,(H,12,14)(H,15,16) |
Clave InChI |
KBRQSCACMYCTHY-UHFFFAOYSA-N |
SMILES |
C1C(NC(=O)CC2=C1C=C(C=C2)O)C(=O)O |
SMILES canónico |
C1C(NC(=O)CC2=C1C=C(C=C2)O)C(=O)O |
Sinónimos |
2,3,4,5-Tetrahydro-8-hydroxy-4-oxo-1H-3-benzazepine-2-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propen-1-one, 1-[4-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-](/img/structure/B108488.png)







![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)




